1-(2,4-Dichlorobenzyl)-5-fluorouracil
Description
1-(2,4-Dichlorobenzyl)-5-fluorouracil (CAS 125111-05-9) is a fluorinated pyrimidine derivative structurally related to the antimetabolite 5-fluorouracil (5-FU). Its core structure comprises a uracil ring substituted with a fluorine atom at the 5-position and a 2,4-dichlorobenzyl group at the 1-position (Figure 1).
Properties
CAS No. |
125111-05-9 |
|---|---|
Molecular Formula |
C11H7Cl2FN2O2 |
Molecular Weight |
289.09 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl2FN2O2/c12-7-2-1-6(8(13)3-7)4-16-5-9(14)10(17)15-11(16)18/h1-3,5H,4H2,(H,15,17,18) |
InChI Key |
MHPNFFUAVWCYBQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The dichlorobenzyl substitution differentiates this compound from other fluorouracil derivatives. Key comparisons include:
| Compound | Substituents | Molecular Weight (g/mol) | Lipophilicity (LogP est.) | Key Features |
|---|---|---|---|---|
| 1-(2,4-Dichlorobenzyl)-5-fluorouracil | 2,4-dichlorobenzyl, 5-fluoro | 304.13 | ~2.5 (high) | Enhanced lipophilicity, metabolic stability |
| 1-Benzyl-5-fluorouracil (CAS 4871-13-0) | Benzyl, 5-fluoro | 236.19 | ~1.2 (moderate) | Simpler structure, lower steric hindrance |
| 5-Fluoro-1-(4-methylbenzyl)-2,4(1H,3H)-pyrimidinedione | 4-methylbenzyl, 5-fluoro | 250.23 | ~1.5 (moderate) | Methyl group improves solubility |
Key Insights :
- The dichlorobenzyl group increases molecular weight and lipophilicity compared to benzyl or methylbenzyl analogues, which may enhance membrane permeability and tissue retention .
Metabolic and Pharmacokinetic Considerations
- Metabolism: The dichlorobenzyl group may slow hepatic cytochrome P450-mediated oxidation compared to non-halogenated derivatives, delaying clearance.
- Uracil/Dihydrouracil Ratios : emphasizes that 5-FU toxicity correlates with DPD activity. Structural modifications in this compound could bypass DPD degradation, reducing toxicity risks .
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